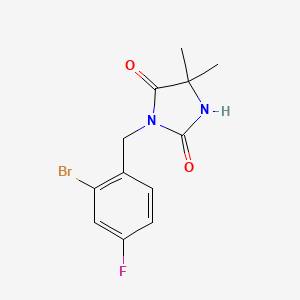
3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common route starts with the preparation of 2-bromo-4-fluorobenzyl bromide from para-aminotoluene through a series of reactions including nitration, reduction, diazotization, and bromination . This intermediate is then reacted with 5,5-dimethylimidazolidine-2,4-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the substituents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may make it a candidate for studying biological interactions and pathways.
Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. Detailed studies are needed to elucidate the exact mechanism and molecular targets involved.
類似化合物との比較
Similar Compounds
Uniqueness
3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to the presence of both bromo and fluoro substituents on the benzyl group, combined with the imidazolidine-2,4-dione core
特性
分子式 |
C12H12BrFN2O2 |
|---|---|
分子量 |
315.14 g/mol |
IUPAC名 |
3-[(2-bromo-4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12BrFN2O2/c1-12(2)10(17)16(11(18)15-12)6-7-3-4-8(14)5-9(7)13/h3-5H,6H2,1-2H3,(H,15,18) |
InChIキー |
CMAJKBFURJWUCR-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)CC2=C(C=C(C=C2)F)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B14913243.png)


![6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B14913253.png)




![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)



